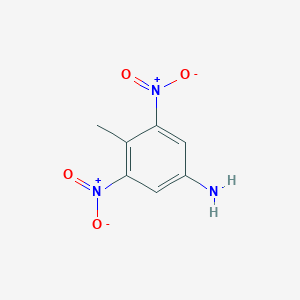

4-Amino-2,6-dinitrotoluene

概要

準備方法

合成経路および反応条件

CP-100263の合成には、塩基の存在下、(2R,3R)-2-フェニル-3-ピペリジンアミンと(2-メトキシフェニル)メチルクロリドの反応が含まれます。この反応は、通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で室温で行われます。 生成物はその後、再結晶またはクロマトグラフィーによって精製され、ジハイドロクロリド水和物の形態が得られます .

工業的生産方法

CP-100263の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されています。 この化合物はバッチ反応器で製造され、精製プロセスには、最終生成物が要求される仕様を満たすことを保証するために、複数の結晶化と濾過のステップが含まれます .

化学反応の分析

反応の種類

CP-100263は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: パラジウム触媒を使用した水素ガス。

置換: 塩基の存在下でのハロゲン化化合物.

生成される主要な生成物

酸化: 主要な生成物は、対応するケトンまたはカルボン酸です。

還元: 主要な生成物は、対応するアミンです。

科学研究への応用

CP-100263は、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成の試薬として、および分析化学の基準化合物として使用されます。

生物学: ニューロキニン受容体への影響とその痛みと炎症の調節における潜在的な役割について研究されています。

医学: 慢性疼痛、うつ病、不安などの状態の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

CP-100263 has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on neurokinin receptors and its potential role in modulating pain and inflammation.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, depression, and anxiety.

Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.

作用機序

CP-100263は、ニューロキニン1受容体を拮抗することにより効果を発揮します。この受容体は、痛みと炎症シグナルの伝達に関与しています。この受容体を遮断することにより、CP-100263は痛みと炎症を軽減することができます。 この化合物は受容体に結合し、その天然のリガンドであるサブスタンスPの結合を阻止することにより、下流のシグナル伝達経路を阻害します .

類似の化合物との比較

類似の化合物

CP-99994: ファイザー社が開発した別のニューロキニン1受容体拮抗剤。

アプレピタント: 化学療法誘発性悪心と嘔吐の予防に臨床的に使用されるニューロキニン1受容体拮抗剤。

フォサプレピタント: アプレピタントのプロドラッグで、同様の薬理学的特性を持っています.

独自性

CP-100263は、ニューロキニン1受容体に対する特異的な結合親和性と選択性においてユニークです。 他の類似の化合物と比較して、それは異なる薬物動態特性と異なる副作用プロファイルを示しており、神経科学研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

CP-99994: Another neurokinin 1 receptor antagonist developed by Pfizer.

Aprepitant: A neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.

Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.

Uniqueness

CP-100263 is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor. Compared to other similar compounds, it has shown distinct pharmacokinetic properties and a different side effect profile, making it a valuable tool in neuroscience research .

生物活性

4-Amino-2,6-dinitrotoluene (4-ADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), known for its mutagenic and toxicological properties. This article explores the biological activity of 4-ADNT, focusing on its genotoxicity, metabolic pathways, and potential health effects based on diverse research findings.

4-ADNT is an aromatic amine with the chemical formula C₇H₇N₃O₄. Its structure includes two nitro groups and one amino group, which contribute to its reactivity and biological effects.

Metabolism and Toxicity

Upon exposure to TNT, 4-ADNT is formed through nitro reduction. This compound undergoes further metabolic transformations leading to various metabolites, including 4,6-diamino-2-nitrotoluene and 3-hydroxy-4-amino-2,6-dinitrotoluene. The metabolic pathway can be summarized as follows:

- TNT → 4-ADNT (via nitro reduction)

- 4-ADNT → 4,6-diamino-2-nitrotoluene (further reduction)

- Hydroxylation → 3-hydroxy-4-amino-2,6-dinitrotoluene (ring modification)

These transformations can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in various studies .

Genotoxicity Studies

Numerous studies have assessed the genotoxic potential of 4-ADNT using bacterial assays. The following table summarizes key findings from selected studies:

The Ames test results indicate that 4-ADNT exhibits mutagenic properties in both standard and nitroreductase-deficient strains of Salmonella. Significant correlations between urinary concentrations of 4-ADNT and mutagenicity have been reported, highlighting its potential as a biomarker for exposure .

Health Effects

The health implications of 4-ADNT exposure are concerning. Epidemiological studies suggest a link between exposure to dinitrotoluenes and increased cancer risks. For instance, a study indicated that individuals with medium to high exposure levels had a significantly elevated hazard ratio for renal cancer (HR 2.12) .

Additionally, animal studies have demonstrated that oral exposure to dinitrotoluenes can lead to adverse effects on various organ systems, particularly the liver and kidneys .

Case Studies

- Occupational Exposure : A study involving workers at a munitions factory showed that those exposed to TNT exhibited higher urinary levels of 4-ADNT compared to unexposed individuals. The post-work urine samples were significantly more mutagenic than pre-work samples, indicating that occupational exposure leads to increased genotoxicity .

- Environmental Impact : A case study on soil contamination revealed that 4-ADNT can persist in the environment due to its chemical stability. Remediation efforts are complicated by its mutagenic properties, necessitating careful handling during cleanup processes .

特性

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-ADNT?

A1: The molecular formula of 4-ADNT is C7H7N3O4, and its molecular weight is 197.15 g/mol. []

Q2: How is 4-ADNT characterized spectroscopically?

A2: 4-ADNT can be characterized using various spectroscopic techniques. These include:

- NMR Spectroscopy: 1H NMR and 15N NMR provide detailed information about the compound's structure and its interactions with other molecules. [, ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify characteristic fragmentation patterns of 4-ADNT. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in 4-ADNT, particularly the nitro (NO2) and amino (NH2) groups. []

Q3: Is 4-ADNT stable under various environmental conditions?

A3: The stability of 4-ADNT can vary depending on environmental factors such as:* pH: 4-ADNT can undergo transformations at different pH levels, influencing its persistence and behavior in the environment. []* Presence of Metals: Metals like copper and zinc can impact the degradation rate of 4-ADNT. []* Microbial Activity: Microorganisms play a significant role in the degradation of 4-ADNT in soil and water. [, , , , , ]

Q4: How is 4-ADNT formed?

A4: 4-ADNT is primarily formed as a metabolite during the biotransformation of 2,4,6-trinitrotoluene (TNT) by various organisms, including bacteria, fungi, and plants. [, , , , , , , ]

Q5: What are the main pathways involved in 4-ADNT degradation?

A5: 4-ADNT degradation involves several pathways, primarily driven by microbial activity:

- Reductive Transformation: Anaerobic bacteria can reduce the nitro groups of 4-ADNT, leading to the formation of intermediates like 2,4-diamino-6-nitrotoluene (2,4-DANT). [, , , , ]

- Oxidative Transformation: Enzymes like lignin peroxidase, produced by fungi like Phanerochaete chrysosporium, can oxidize 4-ADNT, potentially leading to its breakdown. []

- Covalent Binding to Soil Organic Matter: 4-ADNT can bind to soil organic matter, particularly humic substances, through nucleophilic addition reactions. This binding can influence its bioavailability and persistence in the environment. []

Q6: Is 4-ADNT toxic?

A6: While less toxic than its parent compound TNT, 4-ADNT exhibits toxic effects on various organisms:

- Aquatic Organisms: 4-ADNT demonstrates toxicity to aquatic organisms like Daphnia magna and fish, potentially impacting aquatic ecosystems. [, ]

- Mammals: Studies in rats have shown that 4-ADNT can induce methemoglobin formation and hemolysis, indicating potential blood toxicity. []

Q7: How does 4-ADNT impact the environment?

A7: As a common TNT degradation product, 4-ADNT raises environmental concerns due to:

- Persistence: 4-ADNT can persist in soil and water, especially under anaerobic conditions, posing long-term risks to ecosystems. []

- Bioaccumulation: Certain organisms, such as fish, can accumulate 4-ADNT, potentially leading to biomagnification in food webs. []

Q8: What analytical techniques are used to detect and quantify 4-ADNT?

A8: Various analytical methods are employed for 4-ADNT detection and quantification:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to separate, identify, and quantify 4-ADNT in environmental samples and biological matrices. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV or MS, offers sensitive and selective quantification of 4-ADNT. [, , , ]

- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides rapid and sensitive detection of 4-ADNT, even at trace levels, and shows promise for field applications. []

Q9: What are the potential strategies for remediating 4-ADNT contaminated sites?

A9: Several bioremediation strategies are being explored for 4-ADNT removal:

- Phytoremediation: Plants like Myriophyllum aquaticum and hybrid poplar trees can uptake and transform 4-ADNT, offering a potential green remediation approach. [, , ]

- Microbial Degradation: Enhancing the activity of 4-ADNT degrading bacteria, such as Klebsiella pneumoniae, Raoultella planticola, and Pseudomonas putida, can accelerate its removal from contaminated sites. [, ]

- Bioaugmentation: Introducing specialized microbial consortia or genetically engineered microorganisms with enhanced 4-ADNT degrading capabilities can improve bioremediation efficiency. []

Q10: What are the key areas for future research on 4-ADNT?

A10: Key research areas include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。